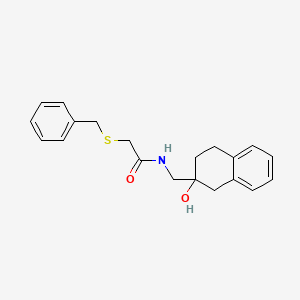
2-(benzylthio)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H23NO2S and its molecular weight is 341.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Molecular Formula : C16H19NOS
- Molecular Weight : 287.40 g/mol
The compound features a benzylthio group linked to a tetrahydronaphthalene moiety through an acetamide functional group. This structural complexity may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, benzylthio derivatives have been shown to possess antibacterial activity against various strains of bacteria. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study : A study reported that a related benzylthio compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus, indicating potential as an antibacterial agent .
Anticancer Properties
The potential anticancer activity of this class of compounds has also been explored. The thioamide functionality in related compounds has been associated with cytotoxic effects in cancer cell lines.
Research Findings :
- In vitro studies on similar benzylthio compounds showed IC50 values in the micromolar range against various cancer cell lines, suggesting that modifications in the molecular structure can enhance cytotoxicity .
- Molecular docking studies suggest that these compounds may interact with crucial proteins involved in cancer progression, such as Bcl-2 and p53, indicating a potential mechanism for inducing apoptosis in cancer cells .
Neuroprotective Effects
Some derivatives of tetrahydronaphthalene have been studied for neuroprotective effects. The presence of hydroxyl groups in the structure is believed to enhance antioxidant activity, which can protect neuronal cells from oxidative stress.
Case Study : A study demonstrated that a related compound significantly reduced oxidative stress markers in neuronal cell cultures, suggesting its potential utility in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Benzylthio Group : The presence of the benzylthio moiety is essential for antimicrobial activity.
- Hydroxyl Substitution : Hydroxyl groups on the tetrahydronaphthalene ring enhance antioxidant properties and may improve neuroprotective effects.
- Acetamide Linkage : This functional group appears to stabilize the molecule and may play a role in its interaction with biological targets.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H19NOS |
| Molecular Weight | 287.40 g/mol |
| Antimicrobial Activity | Inhibition zone: 15 mm |
| IC50 (Anticancer Activity) | Micromolar range |
| Neuroprotective Effects | Reduced oxidative stress |
特性
IUPAC Name |
2-benzylsulfanyl-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c22-19(14-24-13-16-6-2-1-3-7-16)21-15-20(23)11-10-17-8-4-5-9-18(17)12-20/h1-9,23H,10-15H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXCFKGQRVJOJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)CSCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














